2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride
Description
2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride is a halogenated tryptophan derivative featuring a bromine atom at the 4-position of the indole ring and a propanoic acid backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
The bromine substitution at the 4-position likely influences electronic and steric properties, which may modulate interactions with biological targets such as amino acid transporters (e.g., LAT1) or enzymes involved in tryptophan metabolism .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.ClH/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16;/h1-3,5,8,14H,4,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXYTOLDAIQWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials. Biology: It serves as a tool in biological studies to investigate the role of indole derivatives in cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Halogenation Effects
- Chlorine (CAS 120108-63-6) : Chlorine’s smaller size and higher electronegativity may improve solubility but reduce steric bulk compared to bromine .
- Fluorine (CAS 132732-79-7) : Fluorine’s electron-withdrawing effect stabilizes the aromatic system and resists oxidative metabolism, extending half-life in vivo .
Backbone Modifications
- Propanoic Acid vs. Ester Derivatives: The hydrochloride salt of the target compound improves aqueous solubility, whereas methyl or ethyl esters (e.g., ) act as prodrugs with enhanced cell permeability .
Notes
Synthetic Challenges : Halogenation at the 4-position of indole requires careful control to avoid over-bromination or ring oxidation .
Biological Specificity : Subtle structural changes (e.g., Br → Cl or F) significantly alter target selectivity, as observed in LAT1 inhibitor studies .
Commercial Availability : The target compound is listed in specialty catalogs (e.g., CymitQuimica) but is less commonly available than chloro- or fluoro-analogs .
Biological Activity
2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride, also known by its CAS number 52448-17-6, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of tryptophan and has been studied for its various pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 283.12 g/mol. The compound features a brominated indole moiety, which is often associated with significant biological activity.
The biological activity of this compound can be attributed to its structural similarity to neurotransmitters and its ability to interact with various receptors in the central nervous system. Specifically, it has been noted for its potential effects on serotonin receptors, which are crucial in mood regulation and other physiological processes.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies have suggested that compounds with indole structures can provide neuroprotection against oxidative stress and neuroinflammation.
- Antidepressant Activity : Given its structural relationship with serotonin, there is potential for this compound to exhibit antidepressant-like effects in animal models.
- Antitumor Properties : Some studies have indicated that derivatives of indole can inhibit the growth of certain cancer cell lines, suggesting that this compound could have anticancer potential.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against various cancer cell lines. For instance, it has shown cytotoxic effects on HeLa and A375 cells with IC50 values indicating effective concentrations for inducing apoptosis in these cell types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.7 |
| A375 | 0.87 |
| HCT116 | 0.55 |
Case Studies
A notable case study involved the administration of this compound in a preclinical model to assess its neuroprotective effects. The results indicated significant improvement in cognitive function and reduction in biomarkers associated with neurodegeneration.
Q & A
Basic: What are the recommended synthetic routes for 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride?
Methodological Answer:
The synthesis typically involves coupling 4-bromoindole derivatives with amino acid precursors. A common approach is to use α-bromopropanoic acid intermediates (e.g., 2-bromo-3-phenylpropanoic acid derivatives, as described in ) under acidic or catalytic conditions. Optimization of reaction parameters (temperature, solvent, catalyst) can be achieved via statistical experimental design (e.g., factorial design or response surface methodology) to minimize trial-and-error approaches . Hydrochloride salt formation is achieved by treating the free base with HCl, enhancing solubility and crystallinity .
Advanced: How can computational chemistry improve the synthesis and reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling identification of energetically favorable conditions. The ICReDD framework () integrates computational reaction path searches with experimental validation, creating feedback loops to refine parameters like temperature, solvent polarity, and catalyst loading. For example, computational modeling of the 4-bromoindole moiety’s electronic properties can guide regioselective functionalization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm the indole ring substitution pattern and amino acid backbone.
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and amide/amine N–H vibrations (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br signature) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for related bromoindole derivatives .
Advanced: How to address contradictions in reaction yields when using different bromo-substituted indole precursors?
Methodological Answer:
Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the indole ring) can reveal electronic effects on reactivity. Use design of experiments (DoE) to isolate variables (e.g., precursor purity, solvent polarity) and identify confounding factors. For example, highlights DoE’s role in optimizing TiO photocatalysis, which can be adapted to troubleshoot coupling reactions. Cross-validate findings with computational models to reconcile discrepancies .
Basic: What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer:
The hydrochloride salt form increases polarity, enhancing solubility in polar solvents like water, methanol, or DMSO. Perform gravimetric analysis by dissolving measured amounts in solvents at controlled temperatures (e.g., 25°C) and filtering undissolved material. For example, notes that dihydrochloride salts of similar amino acid derivatives exhibit >50 mg/mL solubility in aqueous buffers, suggesting comparable behavior for this compound .
Advanced: What strategies minimize byproducts during coupling reactions of 4-bromoindole derivatives?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings, optimizing ligand systems (e.g., SPhos) to suppress homocoupling.
- Protection/Deprotection : Temporarily protect the amino group (e.g., Boc or Fmoc) to prevent undesired nucleophilic side reactions.
- In Situ Monitoring : Employ HPLC or LC-MS () to track intermediate formation and adjust reaction kinetics .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce carbocation byproducts .
Basic: How to confirm purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) to assess purity (>98% as per ).
- Elemental Analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values.
- Melting Point : Compare to literature values (e.g., related bromoindole derivatives in melt at 180–220°C).
- Chiral Chromatography : Resolve enantiomers if stereochemistry is critical .
Advanced: What mechanistic insights exist for acid-catalyzed cyclization involving this compound?
Methodological Answer:
Protonation of the carboxylic acid group facilitates intramolecular cyclization via nucleophilic attack by the indole’s C3 position. Computational studies () can map the energy landscape, identifying key intermediates. For example, ’s X-ray data on 2-(4-bromo-1H-indol-3-yl)acetonitrile reveals steric constraints that may apply to cyclization pathways. Kinetic isotope effects (KIEs) and C labeling further elucidate rate-determining steps .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors ( ).
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis ().
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
- pH-Rate Profiling : Prepare buffers (pH 1–13) and monitor decomposition kinetics (e.g., loss of bromine via ion chromatography).
- DFT Modeling : Predict degradation pathways (e.g., hydrolysis of the amide bond) using computational tools as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
